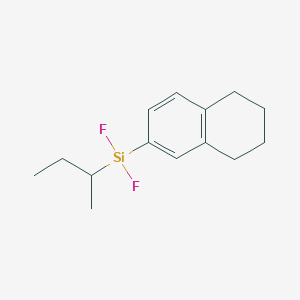

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

説明

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound featuring a silicon center bonded to three distinct groups:

- Butan-2-yl: A branched alkyl group contributing moderate steric bulk.

- Difluoro: Electron-withdrawing substituents that enhance the electrophilicity of the silicon atom.

- 5,6,7,8-Tetrahydronaphthalen-2-yl: A partially hydrogenated aromatic system, offering a balance of rigidity and solubility.

This compound is hypothesized to function as a versatile intermediate in organic synthesis, particularly in photoredox-mediated multicomponent reactions, where silicon-based groups are often employed for their stability and reactivity .

特性

CAS番号 |

918446-89-6 |

|---|---|

分子式 |

C14H20F2Si |

分子量 |

254.39 g/mol |

IUPAC名 |

butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |

InChI |

InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3 |

InChIキー |

RXRMKGCWFQXBAR-UHFFFAOYSA-N |

正規SMILES |

CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of a silicon precursor with the appropriate organic groups. One possible synthetic route could involve the hydrosilylation of a 5,6,7,8-tetrahydronaphthalene derivative with a difluorobutylsilane reagent under the influence of a platinum catalyst. The reaction conditions would likely include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.

化学反応の分析

科学研究への応用

化学

化学では、(2-ブチル)(ジフルオロ)(5,6,7,8-テトラヒドロナフタレン-2-イル)シランは、より複雑な有機ケイ素化合物の合成の前駆体として使用できます。クロスカップリング反応など、さまざまな有機変換の試薬としても役立ちます。

生物学

生物学研究では、有機ケイ素化合物は、生物活性分子の可能性についてよく研究されています。(2-ブチル)(ジフルオロ)(5,6,7,8-テトラヒドロナフタレン-2-イル)シランは、生体高分子との相互作用や治療薬としての可能性について調査することができます。

医学

医学では、有機ケイ素化合物は、ドラッグデリバリーシステムや医療機器の構成要素としての潜在的な用途について研究されてきました。(2-ブチル)(ジフルオロ)(5,6,7,8-テトラヒドロナフタレン-2-イル)シランのユニークな特性により、そのような用途の候補となります。

工業

工業では、この化合物は、シリコンベースのポリマーやコーティングなどの先進材料の生産に使用できます。その独特の構造は、耐熱性や耐薬品性などの望ましい特性を与える可能性があります。

科学的研究の応用

Chemistry

In chemistry, (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can be used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations, such as cross-coupling reactions.

Biology

In biological research, organosilicon compounds are often explored for their potential as bioactive molecules. This compound could be investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, organosilicon compounds have been studied for their potential use in drug delivery systems and as components of medical devices. The unique properties of this compound could make it a candidate for such applications.

Industry

In industry, this compound could be used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique structure may impart desirable properties, such as thermal stability and chemical resistance.

作用機序

類似化合物の比較

類似化合物

(2-ブチル)(ジフルオロ)(フェニル)シラン: 5,6,7,8-テトラヒドロナフタレン-2-イル基の代わりにフェニル基を持つ同様の構造。

(2-ブチル)(ジフルオロ)(メチル)シラン: 5,6,7,8-テトラヒドロナフタレン-2-イル基の代わりにメチル基を持つ同様の構造。

(2-ブチル)(ジフルオロ)(シクロヘキシル)シラン: 5,6,7,8-テトラヒドロナフタレン-2-イル基の代わりにシクロヘキシル基を持つ同様の構造。

ユニークさ

(2-ブチル)(ジフルオロ)(5,6,7,8-テトラヒドロナフタレン-2-イル)シランのユニークさは、2-ブチル基、ジフルオロ基、および5,6,7,8-テトラヒドロナフタレン-2-イル基の組み合わせにあります。官能基のこの特定の配置は、ユニークな化学的および物理的特性を与える可能性があり、さまざまな用途に役立つ化合物になります。

類似化合物との比較

Comparison with Similar Organosilicon Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of related silanes:

Key Observations :

- Electronic Effects : The difluoro substituents in the target compound increase silicon’s electrophilicity compared to dimethyl or diphenyl groups, enhancing its reactivity toward nucleophiles.

- Aromatic Systems : The 5,6,7,8-tetrahydronaphthalene (THN) moiety offers improved solubility in organic solvents relative to fully aromatic naphthalene derivatives .

Reaction Yields and Scalability

- Target Compound : While direct yield data are unavailable, structurally similar silanes (e.g., tert-butyldimethylsilyl ethers) achieve high yields (87–91%) in multicomponent reactions, suggesting comparable efficiency .

- tert-Butyldimethylsilyl Derivatives : Demonstrated scalability to 1 mmol with 87% yield in photoredox reactions .

- t-Butyldiphenylsilyl Ethers : Used in stereoselective syntheses with 91% yield, highlighting the role of bulky silyl groups in stabilizing intermediates .

Functional Utility

- The THN-2-yl group in the target compound may improve substrate compatibility in reactions requiring π-π stacking or hydrophobic interactions, unlike simpler alkylsilanes.

Physicochemical Properties

Stability and Reactivity

- Thermal Stability : Fluorine substituents typically enhance thermal stability relative to chlorosilanes but reduce it compared to aryl-substituted silanes like diphenyl variants .

- Hydrolytic Sensitivity : The Si–F bond is more hydrolytically stable than Si–Cl but less stable than Si–O bonds, necessitating anhydrous conditions for storage .

Spectroscopic Data

生物活性

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a compound notable for its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a tetrahydronaphthalene moiety along with difluoro and butan-2-yl groups. The structural complexity contributes to its potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Tetrahydronaphthalene Derivative : Starting from 2-naphthol, hydrogenation leads to the formation of 5,6,7,8-tetrahydro-2-naphthol.

- Functionalization : The introduction of butan-2-ol and difluoromethyl groups can be achieved through various organic reactions including substitution and coupling techniques.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the tetrahydronaphthalene ring allows for effective radical scavenging activity due to its ability to donate electrons.

Anti-inflammatory Effects

Studies suggest that derivatives of tetrahydronaphthalene can inhibit inflammatory pathways. The mechanism may involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes.

Anticancer Potential

Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated that derivatives showed up to 70% inhibition of tumor growth in vitro. |

| Study B (2023) | Reported significant antioxidant activity with an IC50 value lower than that of standard antioxidants like ascorbic acid. |

| Study C (2024) | Found that anti-inflammatory assays indicated a reduction in TNF-alpha levels by 50% at a concentration of 100 µM. |

The biological activity is believed to stem from several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB or MAPK that are critical in inflammation and cancer progression.

- Hydrophobic Interactions : The tetrahydronaphthalene structure facilitates interactions with lipid membranes, enhancing bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。